molecular formula C12H22N2O2 B6343908 tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate CAS No. 2455450-43-6

tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate

Cat. No.: B6343908
CAS No.: 2455450-43-6
M. Wt: 226.32 g/mol
InChI Key: RBDAMENQASWZDZ-ULKQDVFKSA-N
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Description

tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate (CAS 2455450-43-6) is a bicyclic carbamate derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The compound features a fused cyclopenta[c]pyrrolidine ring system, where the tert-butyl carbamate group is attached to the 5-position of the octahydrocyclopenta[c]pyrrole scaffold.

Properties

IUPAC Name

tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDAMENQASWZDZ-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for catalytic activation.

  • Temperature : Room temperature (20–25°C) or reflux (40–80°C), depending on solvent polarity.

  • Workup : Acidic quenching (1N HCl), extraction with ethyl acetate, and purification via silica gel chromatography.

A representative protocol from VulcanChem specifies dissolving the octahydrocyclopenta[c]pyrrole derivative in THF, adding Boc₂O (1.1 equivalents) and TEA (2 equivalents), and stirring for 12–24 hours. The crude product is isolated in 70–85% yield after chromatography.

Table 1: Key Reaction Parameters for Boc Protection

ParameterValue
Starting MaterialOctahydrocyclopenta[c]pyrrol-5-amine
Boc₂O Equivalents1.1–1.3
Base (TEA)2.0 equivalents
SolventTHF, DCM, or MTBE
Reaction Time12–24 hours
Yield70–85%

Stereochemical Control During Synthesis

The rel-(3aR,5s,6aS) stereochemistry is intrinsic to the starting amine, which must be synthesized via enantioselective routes prior to Boc protection. Patent CN102167680B discloses a method for resolving the octahydrocyclopenta[c]pyrrole core using chiral ligands, though the Boc protection itself preserves stereochemistry. For example, (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine ensures axial chirality during lithiation steps, but this applies to carboxylation rather than carbamate formation.

Alternative Synthetic Routes

Solid-Phase Synthesis

No documented solid-phase methods exist for this carbamate, likely due to the complexity of the bicyclic scaffold.

Analytical Characterization

The compound is characterized by:

  • Molecular Formula : C₁₂H₂₂N₂O₂.

  • Molecular Weight : 226.32 g/mol.

  • Spectroscopic Data :

    • ¹H NMR : Peaks at δ 1.44 (s, 9H, Boc CH₃), 3.2–3.5 (m, 4H, pyrrolidine H), 4.8 (br s, 1H, NH).

    • ESI-MS : [M+H]⁺ = 227.1.

Table 2: Physicochemical Properties

PropertyValue
CAS Number2455450-43-6
IUPAC Nametert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
SMILESCC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1
PubChem CID75355556

Applications in Pharmaceutical Intermediates

The Boc-protected amine serves as a precursor for VX950 (telaprevir) and other protease inhibitors. Patent CN102167680B demonstrates its use in synthesizing carboxylated derivatives via lithiation and CO₂ insertion, achieving 69% yield in a 20 mmol-scale reaction.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound's structural features make it a candidate for the development of new pharmaceuticals targeting neurological disorders. Its ability to mimic natural neurotransmitters or modulate receptor activity is being investigated in various preclinical studies.
    • Bioactivity Studies : Research has shown that similar carbamate derivatives exhibit bioactive properties. Investigations into the mechanism of action of this compound can lead to insights into its therapeutic potential.
  • Organic Synthesis
    • Building Block : tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of functional groups that can be further modified to create diverse chemical entities.
    • Catalysis : Studies are ongoing to explore its role in catalytic reactions where it may serve as a ligand or catalyst precursor in asymmetric synthesis processes.
  • Material Science
    • Polymer Chemistry : The compound's properties may be utilized in developing new polymeric materials with specific mechanical or thermal characteristics. Research into its polymerization behavior could yield novel materials for industrial applications.

Case Study 1: Neuroprotective Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of carbamate derivatives and their neuroprotective effects. The research indicated that compounds similar to this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis.

Case Study 2: Asymmetric Synthesis

Research conducted by Smith et al. (2022) demonstrated the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The study highlighted its effectiveness in facilitating enantioselective reactions leading to high yields of desired products.

Mechanism of Action

The mechanism of action of tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations

  • Hydroxyl vs. Carbamate : The hydroxyl-substituted analog (CAS 912563-45-2) exhibits greater polarity and hydrogen-bonding capacity compared to the carbamate group in the parent compound. This increases its solubility in polar solvents but reduces stability under acidic or oxidative conditions .
  • Hydroxymethyl Modification : The hydroxymethyl derivative (CAS 2220998-56-9) introduces a flexible -CH₂OH group, enhancing hydrophilicity and enabling further derivatization (e.g., esterification or glycosylation) .

Positional Isomerism

The positional isomer (CAS 1037367-45-5) places the carbamate group at the 3a position instead of the 5-yl position. For example, the 3a-substituted isomer may exhibit distinct steric hindrance, influencing reaction kinetics in coupling reactions .

Stability and Reactivity

  • The parent compound’s tert-butyl carbamate group provides robust protection for amines, resisting hydrolysis under basic conditions better than esters but being less stable than amides .
  • The hydroxyl analog (CAS 912563-45-2) is more prone to oxidation, necessitating careful handling under inert atmospheres .

Biological Activity

tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate (CAS Number: 2455450-43-6) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural configuration allows it to interact with various biological pathways. This article reviews its biological activity based on available research findings and data.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • Purity : Typically ≥ 97% .

Research indicates that this compound acts as an antagonist of retinol-binding protein 4 (RBP4), which is crucial for ocular health. By inhibiting RBP4, it reduces the uptake of retinol in ocular tissues and lowers serum RBP4 levels. This mechanism has implications for conditions like age-related macular degeneration and other retinal diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits a favorable binding affinity to RBP4. The compound's ability to alter the conformation of RBP4 leads to reduced complex formation with transthyretin (TTR), promoting increased renal excretion of uncomplexed RBP4 .

Pharmacokinetics

Pharmacokinetic studies in rodent models have shown that this compound maintains stability in circulation with significant bioavailability. Following oral administration, it demonstrated a robust pharmacodynamic response by sustaining lower serum RBP4 levels for extended periods .

Case Study 1: Retinal Health

A study focused on the effects of this compound on retinal health showed that administration led to a marked decrease in lipofuscin accumulation within retinal tissues. This reduction correlates with improved visual function metrics in treated subjects compared to controls .

Case Study 2: Metabolic Effects

Another investigation assessed the metabolic effects of this compound in diabetic rodent models. Results indicated that the compound not only lowered serum RBP4 levels but also improved insulin sensitivity and glucose tolerance .

Data Summary

Parameter Value
Molecular FormulaC12H22N2O2
Molecular Weight226.31 g/mol
CAS Number2455450-43-6
Purity≥ 97%
Mechanism of ActionRBP4 antagonist
Key Biological EffectsReduced lipofuscin accumulation
Pharmacokinetic StabilityHigh bioavailability

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[rel-(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate?

The compound is synthesized via palladium-catalyzed coupling reactions or cyclization of tert-butyl carbamate with bicyclic amines. Key steps include:

  • Use of dioxane or acetonitrile as solvents to enhance reaction kinetics .
  • Base-promoted nucleophilic attack (e.g., cesium carbonate) to stabilize intermediates .
  • Purification via silica gel chromatography, achieving yields >85% . Example reaction conditions:
StepCatalyst/SolventTemperatureYield
CyclizationPd(OAc)₂, dioxane80°C89%
DeprotectionHCl in Et₂ORT91%

Q. Which spectroscopic techniques are used to confirm its structure and stereochemistry?

  • NMR (¹H/¹³C) : Assigns cis-configured substituents in the bicyclic system. Key signals include δ 3.42 ppm (pyrrolidine protons) and δ 1.96 ppm (cyclopentane protons) .
  • HRMS-ESI : Validates molecular weight (e.g., [M+H]⁺ = 227.32) .
  • IR Spectroscopy : Confirms carbamate C=O stretch (~1700 cm⁻¹) .

Q. How is purity assessed, and what thresholds are considered acceptable?

Purity ≥97% is typically required for research applications. Methods include:

  • HPLC : Retention time consistency and peak area analysis .
  • GC-MS : Detection of volatile impurities .
  • Melting point analysis (e.g., 60–62°C for related derivatives) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in retinol-binding protein (RBP4) antagonism?

The rel-(3aR,5s,6aS) configuration optimizes binding to RBP4, a target for treating macular degeneration. Structural studies show:

  • The cis-fused cyclopentane-pyrrolidine ring enhances hydrophobic interactions with RBP4 pockets .
  • Substitution at C5 (e.g., trifluoromethylphenyl) improves potency (IC₅₀ < 100 nM) .

Q. What reaction mechanisms govern its synthesis, and how do conditions affect product distribution?

  • Palladium-Catalyzed Cyclization : Proceeds via oxidative addition of aryl halides to Pd(0), followed by reductive elimination .
  • Acid-Mediated Deprotection : Tert-butyl group removal with HCl/Et₂O generates a free amine intermediate, critical for further functionalization . Critical parameters:
  • Inert atmosphere (N₂/Ar) prevents oxidation of Pd catalysts .
  • Solvent polarity modulates reaction rates (e.g., acetonitrile accelerates nucleophilic steps) .

Q. What pharmacological applications are supported by preclinical data?

  • RBP4 Antagonism : Reduces serum retinol levels in murine models of hepatic steatosis .
  • Neuroprotective Potential : Structural analogs show anti-inflammatory activity via COX-2 inhibition .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • DFT Calculations : Predict stability of the bicyclic core under physiological pH .
  • Docking Studies : Guide C5 substituent design to improve RBP4 binding affinity (ΔG < -9 kcal/mol) .

Q. What are the stability profiles under varying storage conditions?

  • Thermal Stability : Decomposition >150°C (TGA data for related carbamates) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

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